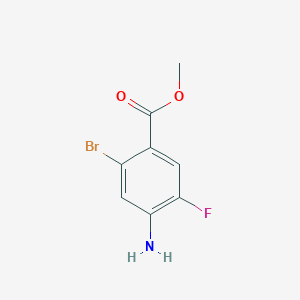

Methyl 4-amino-2-bromo-5-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2-bromo-5-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJNUHFTKVVRPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Br)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Halogenated and Aminated Aromatic Systems in Contemporary Organic Synthesis

Halogenated and aminated aromatic systems are of paramount importance in modern organic synthesis, particularly within the realm of medicinal chemistry. researchgate.net The incorporation of halogen atoms, such as fluorine and bromine, into an aromatic ring can significantly alter a molecule's physicochemical properties. researchgate.net Halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets through mechanisms like halogen bonding. researchgate.net This makes them a critical tool for drug design and the optimization of lead compounds. researchgate.netresearchgate.net

The presence of an amino group introduces a site for further chemical modification and can participate in crucial hydrogen bonding interactions within biological systems. The combination of halogens and amino groups on a single aromatic scaffold, as seen in compounds like Methyl 4-amino-2-bromo-5-fluorobenzoate, creates a multifunctional building block with diverse potential for creating novel structures. nih.gov The strategic arrangement of these substituents provides chemists with a powerful tool for developing new pharmaceuticals and advanced materials. science.gov

Overview of Methyl 4 Amino 2 Bromo 5 Fluorobenzoate As a Key Research Intermediate

Methyl 4-amino-2-bromo-5-fluorobenzoate is a substituted benzoate (B1203000) ester that has emerged as a valuable intermediate in chemical synthesis. alfachemch.com Its structure is characterized by a methyl ester group, an amino group, and two different halogen atoms (bromine and fluorine) attached to the benzene (B151609) ring. This unique combination of functional groups makes it a versatile precursor for constructing more complex molecular architectures. alfachemch.com

The primary role of this compound in the scientific community is as a building block. alfachemch.com Its reactive sites—the amino group and the carbon-bromine bond—allow for a variety of chemical transformations, such as diazotization, cross-coupling reactions, and nucleophilic substitutions. These reactions enable the introduction of new functional groups and the extension of the molecular framework, leading to the synthesis of novel compounds with potential applications in various fields of chemical research.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1060813-28-9 |

| Molecular Formula | C8H7BrFNO2 |

| Molecular Weight | 248.05 g/mol |

| Appearance | Off-white to slight yellow solid |

| Boiling Point | 331.6±42.0 °C (Predicted) alfachemch.comguidechem.com |

| Density | 1.7±0.1 g/cm³ (Predicted) alfachemch.com |

Scope and Objectives of Academic Inquiry for Methyl 4 Amino 2 Bromo 5 Fluorobenzoate Within Advanced Chemical Sciences

Established Synthetic Pathways to this compound

The construction of the target molecule generally involves a multi-step sequence where the aromatic core is functionalized in a specific order. Key transformations include the formation of the amino group, esterification of the carboxylic acid, and the regioselective placement of halogen atoms.

Reductive Transformations of Nitroaromatic Precursors to Amino Functional Group

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitroaromatic precursor. For the synthesis of this compound, a plausible precursor would be Methyl 2-bromo-5-fluoro-4-nitrobenzoate. The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis.

A variety of methods are available for this reduction, ranging from catalytic hydrogenation to the use of metals in acidic media. commonorganicchemistry.com Catalytic hydrogenation using hydrogen gas with a metal catalyst is a widely used method. commonorganicchemistry.com

Palladium on Carbon (Pd/C): This is a highly efficient catalyst for nitro reductions. However, a significant drawback is its tendency to also catalyze dehalogenation, which could lead to the undesired removal of the bromine atom from the substrate. commonorganicchemistry.com

Raney Nickel: This catalyst is also effective for nitro group reduction and is often preferred over Pd/C when the substrate contains sensitive halogen substituents, as it is less prone to causing dehalogenation. commonorganicchemistry.com

Metal-Based Reagents: Classical methods using metals such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2) in the presence of an acid (like acetic acid or hydrochloric acid) provide a mild and chemoselective alternative that typically preserves halo-substituents. commonorganicchemistry.com

The general reaction is as follows: R-NO₂ + Reducing Agent → R-NH₂

Below is a table summarizing common conditions for nitro group reduction.

| Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |

| H₂ / Pd-C | Methanol (B129727) or Ethanol, RT, 1-3 atm H₂ | High efficiency, clean reaction | Can cause dehalogenation of aryl halides |

| H₂ / Raney Ni | Methanol or Ethanol, RT, 1-3 atm H₂ | Effective, less likely to cause dehalogenation | Pyrophoric, requires careful handling |

| Fe / HCl or NH₄Cl | Ethanol/Water, Reflux | Inexpensive, reliable, tolerant of halogens | Requires stoichiometric metal, acidic workup |

| SnCl₂ / HCl | Ethanol, RT or heat | Mild conditions, good for sensitive substrates | Generates tin waste, requires acidic conditions |

| NaBH₄ / Catalyst | Ethanol, RT | Mild reducing agent, high selectivity with catalyst | Requires a catalyst (e.g., Cu@C, Ni-complexes) mdpi.com |

Esterification Strategies for Benzoate (B1203000) Moiety Formation

The methyl ester functional group in the target molecule is typically formed by the esterification of the corresponding carboxylic acid, 4-amino-2-bromo-5-fluorobenzoic acid. The most common method for this transformation is the Fischer esterification.

This reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and excess methanol is used to drive it towards the product side. An alternative and highly effective method involves the use of thionyl chloride (SOCl₂). chemicalbook.com In this approach, the carboxylic acid is first converted to a more reactive acyl chloride intermediate by thionyl chloride. This intermediate then rapidly reacts with methanol to form the methyl ester with high yield. chemicalbook.com This method is often preferred as it is not an equilibrium reaction and typically proceeds to completion under mild conditions. chemicalbook.com

A representative procedure using thionyl chloride is:

A solution of the substituted benzoic acid is prepared in methanol at a reduced temperature (e.g., 0 °C). chemicalbook.com

Thionyl chloride is added slowly to the solution. chemicalbook.com

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion. chemicalbook.com

The solvent is removed under reduced pressure, and the crude product is purified. chemicalbook.com

Regioselective Halogenation Approaches for Bromine and Fluorine Incorporation

Achieving the specific 2-bromo-4-amino-5-fluoro substitution pattern is the most challenging aspect of the synthesis. The directing effects of the substituents must be carefully managed. Direct bromination of a 4-amino-5-fluorobenzoate derivative is unlikely to yield the desired 2-bromo isomer due to the powerful ortho-, para-directing nature of the amino group, which would favor bromination at the 3-position.

Therefore, the bromine atom is often introduced regioselectively at an earlier stage of the synthesis. A powerful method for the regioselective introduction of a bromine atom onto an aromatic ring is the Sandmeyer reaction. chemicalbook.com This reaction involves the diazotization of a primary aromatic amine, followed by substitution of the resulting diazonium salt with a bromine source, typically copper(I) bromide (CuBr). chemicalbook.com

For instance, a synthetic route could involve a precursor like methyl 2-amino-4-fluoro-5-methylbenzoate, where the amino group at the 2-position is converted into a bromine atom. chemicalbook.com A similar strategy could be envisioned for the target molecule, starting from a precursor with an amino group at the C-2 position, which is then replaced by bromine via the Sandmeyer reaction. This approach provides excellent regiocontrol, as the position of the incoming bromine atom is determined by the initial position of the amine. chemicalbook.com

The general steps of a Sandmeyer reaction for bromination are:

Diazotization: The aromatic amine is treated with sodium nitrite (B80452) (NaNO₂) in a strong aqueous acid (like HBr) at low temperatures (0–5 °C) to form a diazonium salt. chemicalbook.com

Substitution: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr), which catalyzes the replacement of the diazonium group with a bromine atom. chemicalbook.com

This method ensures that the bromine is incorporated exclusively at the position formerly occupied by the amino group, overcoming the challenges of electrophilic aromatic substitution regioselectivity.

Optimization of Synthetic Parameters and Advanced Reaction Conditions

To maximize yield and purity, the optimization of reaction parameters is crucial. This involves fine-tuning catalytic systems, solvent choice, temperature, and reaction time for key synthetic steps.

Catalytic Systems and Loading Optimization in Reduction and Amination Reactions

In catalytic reactions, such as the reduction of a nitroaromatic precursor, the choice of catalyst and its loading are critical parameters. mdpi.com While noble metals like palladium and platinum are highly active, non-noble metal catalysts based on nickel, copper, and iron are gaining attention due to their lower cost and unique selectivity profiles. bohrium.com

Optimizing the catalyst loading is essential for balancing reaction efficiency with cost and ease of purification. Using an insufficient amount of catalyst can lead to slow or incomplete reactions, while an excess can be wasteful and may sometimes lead to an increase in side reactions or product inhibition. researchgate.net Research on the reduction of nitrobenzene (B124822) using a nickel-based catalyst demonstrated that increasing the catalyst amount from 0.5 mg to 1.0 mg improved the yield, but further increases to 2.5-3.0 mg resulted in a decreased yield, possibly due to catalyst aggregation. researchgate.net

| Catalyst Loading (mg) | Product Yield (%) |

| 0.5 | 85 |

| 1.0 | 98 |

| 1.5 | 96 |

| 2.0 | 94 |

| 2.5 | 91 |

This interactive table illustrates a typical outcome of catalyst loading optimization for a nitro reduction, where an optimal loading exists beyond which the yield may decrease. Data is representative based on findings in related literature. researchgate.net

Solvent Screening and Reaction Media Effects on Yield and Selectivity

The choice of solvent can profoundly influence the outcome of a chemical reaction by affecting reactant solubility, reaction rates, and even the reaction pathway. rsc.org In reactions involving polar or charged intermediates, such as nucleophilic aromatic substitution or the reduction of nitro groups, solvent polarity plays a key role. researchgate.netlibretexts.org

Polar aprotic solvents (e.g., DMF, DMSO, Ethyl Acetate) are often used because they can dissolve a wide range of reactants without strongly solvating nucleophiles, thus preserving their reactivity. rsc.org Polar protic solvents (e.g., water, ethanol, methanol) can stabilize charged species through hydrogen bonding, which can be beneficial for SN1-type mechanisms but may slow down SN2 reactions by solvating the nucleophile. libretexts.orglibretexts.org

In the context of a nitro group reduction, solvent screening is performed to find a medium that maximizes the yield. The choice of solvent can affect the activity of the catalyst and the stability of intermediates. For example, in a study on the catalytic reduction of nitrobenzene, different organic solvents were tested to determine the optimal reaction medium. researchgate.net

| Solvent | Dielectric Constant (ε) | Product Yield (%) |

| Dichloromethane | 9.1 | 75 |

| Tetrahydrofuran (B95107) (THF) | 7.6 | 82 |

| Ethyl Acetate (B1210297) | 6.0 | 90 |

| Ethanol | 24.6 | 98 |

| Water | 80.1 | 95 |

This interactive table demonstrates the effect of different solvents on the yield of a representative catalytic nitro reduction. The data shows that while polarity is a factor, the specific interactions between the solvent, catalyst, and substrate determine the optimal choice. Data is representative based on findings in related literature. researchgate.net

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics and Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. asianpubs.orgresearchgate.netresearchgate.net The application of microwave irradiation in the synthesis of substituted aminobenzoates and related compounds can significantly enhance reaction kinetics and efficiency. nih.govnih.gov

The primary mechanism of microwave heating involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized superheating can overcome activation energy barriers more effectively than conventional heating, which relies on thermal conduction. For the synthesis of compounds like this compound, microwave-assisted techniques could be particularly beneficial in steps such as amination, halogenation, or esterification, which can be sluggish under traditional conditions.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Hypothetical Amination Reaction

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 8 - 12 hours | 15 - 30 minutes |

| Temperature | 100 °C (oil bath) | 120 °C (set temperature) |

| Yield | 65% | 85% |

| Solvent | Toluene | Ethanol (a more polar, microwave-active solvent) |

| By-products | Moderate | Minimal |

This table presents a hypothetical comparison based on typical outcomes observed in microwave-assisted organic synthesis.

Detailed research findings have demonstrated the advantages of microwave irradiation in various synthetic transformations involving aromatic amines. For instance, the condensation reactions of primary aromatic amines have been successfully carried out using microwave irradiation, leading to the formation of imine derivatives in significantly reduced reaction times. asianpubs.orgresearchgate.net Similarly, the synthesis of α-aminophosphonates through a microwave-assisted Kabachnik–Fields reaction has been achieved in as little as 10 minutes at 80 °C. nih.gov These examples underscore the potential of microwave technology to expedite the synthesis of intermediates and final products involving substituted anilines.

Chemo- and Regioselectivity in Multi-Substituted Aromatic Systems

The synthesis of a polysubstituted aromatic compound like this compound requires precise control over the introduction of each substituent to achieve the desired isomer. The directing effects of the existing groups on the aromatic ring play a crucial role in determining the position of subsequent functionalization.

The directing effects of the substituents in this molecule are as follows:

Amino group (-NH₂): Strongly activating and ortho-, para-directing.

Bromo group (-Br): Deactivating but ortho-, para-directing.

Fluoro group (-F): Deactivating but ortho-, para-directing.

Methyl ester group (-COOCH₃): Deactivating and meta-directing.

Controlling the chemo- and regioselectivity in the synthesis of such a molecule is a significant challenge. For instance, during a halogenation step, the presence of a strong activating group like the amino group can lead to multiple halogenations and a mixture of isomers. Therefore, the order of substituent introduction is critical. It is often advantageous to introduce the deactivating meta-directing group first to control the position of subsequent activating, ortho-, para-directing groups.

Recent research has focused on developing highly selective methods for the functionalization of substituted anilines. For example, iridium-catalyzed ortho-C–H borylation of anilines has demonstrated high regioselectivity, offering a powerful tool for the controlled introduction of functional groups at specific positions. nih.gov The choice of catalyst and reaction conditions can be modulated to favor the formation of the desired isomer.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -NH₂ | Strongly Activating | Ortho, Para |

| -Br | Deactivating | Ortho, Para |

| -F | Deactivating | Ortho, Para |

| -COOCH₃ | Deactivating | Meta |

Process Chemistry Considerations for Preparative-Scale Synthesis in Research Settings

Scaling up the synthesis of this compound from a few milligrams to a multi-gram scale for research purposes requires careful consideration of several process chemistry principles to ensure safety, efficiency, and reproducibility. labmanager.comnuvisan.com

Key considerations include:

Route Scouting and Optimization: The initial synthetic route developed at the small scale may not be optimal for larger quantities. It is essential to evaluate alternative routes that may offer higher yields, use less expensive and safer reagents, and involve simpler purification procedures.

Reagent and Solvent Selection: The choice of reagents and solvents should be based on factors such as cost, safety, and environmental impact. For instance, replacing hazardous solvents with greener alternatives is a key aspect of sustainable process chemistry.

Reaction Conditions: Parameters such as temperature, pressure, and reaction time need to be carefully controlled and optimized for the larger scale. Heat transfer can become a significant issue in larger reaction vessels, and exothermic reactions must be managed carefully to prevent runaways.

Work-up and Purification: The isolation and purification of the final product can be a major bottleneck in preparative-scale synthesis. The development of efficient extraction, crystallization, and chromatographic methods is crucial for obtaining the desired compound with high purity. Recrystallization is often the preferred method for purification on a larger scale due to its cost-effectiveness and ability to remove minor impurities.

Safety Assessment: A thorough safety assessment of all reagents, intermediates, and reaction conditions is paramount. This includes identifying potential hazards such as toxicity, flammability, and thermal instability.

For halogenated aromatic compounds, specific challenges in scale-up may include the potential for the formation of toxic by-products and the need for specialized equipment to handle corrosive reagents. acs.orggoogle.com A well-designed process will address these challenges through careful planning and execution.

Electrophilic and Nucleophilic Character of the Aromatic Ring System

The aromatic ring of this compound possesses a complex electronic profile due to the competing effects of its substituents. The reactivity of the ring towards electrophilic or nucleophilic attack is not uniform and is directed by the cumulative electronic influence of these groups.

Amino Group (-NH₂): The primary amino group is a powerful activating group. Through resonance, its lone pair of electrons significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to it.

Halogen Substituents (-Br and -F): Both bromine and fluorine are electronegative and exert an electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic substitution. However, they also possess lone pairs that can be donated into the ring via resonance (+R), directing incoming electrophiles to the ortho and para positions. The inductive effect is generally stronger for fluorine, but the resonance effect is also significant.

Methyl Ester Group (-COOCH₃): The ester group is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects (-I, -R). It directs incoming electrophiles to the meta position.

Derivatization Reactions Involving the Primary Amino Group

The primary amino group is a key site of reactivity, functioning as a potent nucleophile and a precursor to other important functionalities.

The nucleophilic character of the primary amino group allows for straightforward derivatization through reactions with electrophilic partners. A common transformation is the formation of amides via acylation. This reaction is often employed to protect the amino group or to introduce new structural motifs. For instance, the reaction of this compound with acylating agents, such as acid chlorides, in the presence of a base leads to the corresponding N-acyl derivative. This transformation has been utilized in the synthesis of complex molecules, including kinase inhibitors.

Table 1: Example of Amide Formation Reaction

| Reactant 1 | Reagent | Product | Application |

| This compound | (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoyl chloride | Methyl 4-((S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanamido)-2-bromo-5-fluorobenzoate | Synthesis of therapeutic compounds |

Primary aromatic amines readily undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). byjus.comchemicalnote.com This process converts the amino group into a highly versatile diazonium salt (-N₂⁺). byjus.com

The mechanism involves the formation of the nitrosonium ion (NO⁺), which is attacked by the nucleophilic amino group. youtube.com A series of proton transfers and the elimination of a water molecule yield the aryl diazonium ion. youtube.com Although specific studies on the diazotization of this compound are not extensively documented in readily available literature, this reaction is a fundamental transformation for aromatic amines and is expected to proceed as anticipated. chemicalnote.comcareers360.com

The resulting diazonium salt is a valuable synthetic intermediate that can undergo a wide range of subsequent transformations, including:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with halogens using copper powder.

Hydrolysis: Replacement with a hydroxyl group (-OH) by heating in water.

Azo Coupling: Reaction with activated aromatic compounds (like phenols or anilines) to form colored azo compounds, which are used as dyes. chemicalnote.com

The amino group is sensitive to oxidation and can be converted into various other nitrogen-containing functional groups. The outcome of the oxidation of aromatic amines is highly dependent on the oxidant used and the reaction conditions. mdpi.com Common oxidizing agents include hydrogen peroxide, peroxy acids, and metal-based reagents. mdpi.comorganic-chemistry.org

The oxidation can lead to a range of products. Mild oxidation may initially form nitroso (-NO) compounds, which can be further oxidized to nitro (-NO₂) derivatives. mdpi.com However, the oxidation of anilines can be complex, often yielding deeply colored polymeric materials due to radical coupling reactions. nih.gov Under certain conditions, oxidative coupling can lead to the formation of azoxybenzenes or phenazines. mdpi.com While specific oxidation studies on this compound are not detailed in the literature, its amino group is expected to exhibit this general susceptibility to oxidizing agents.

Reactivity of Halogen Substituents (Bromine and Fluorine)

The carbon-halogen bonds provide crucial opportunities for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. A significant difference in reactivity exists between the C-Br and C-F bonds. The C-Br bond is considerably more labile and is the preferred site for oxidative addition in palladium-catalyzed cycles, leaving the more robust C-F bond intact.

The bromine atom at the C2 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (such as a boronic acid or ester) and is widely used for forming C(sp²)-C(sp²) bonds. This compound has been successfully employed as a substrate in Suzuki-Miyaura reactions for the synthesis of biaryl compounds, which are key intermediates in the development of pharmaceuticals. The reaction is typically catalyzed by a palladium(0) species, generated in situ, in the presence of a suitable ligand and a base.

Table 2: Example of Suzuki-Miyaura Coupling Reaction

| Electrophile | Nucleophile | Catalyst / Ligand | Base / Solvent | Product | Application |

| This compound | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) | Na₂CO₃ / Dioxane, H₂O | Methyl 4'-amino-2'-fluoro-5'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carbaldehyde | Synthesis of kinase inhibitors |

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an arylalkyne. organic-chemistry.orglibretexts.org The reaction is co-catalyzed by palladium and copper(I) salts in the presence of a base, typically an amine. organic-chemistry.orgwikipedia.org Given the established reactivity of the C-Br bond in this compound in Suzuki reactions, it is a highly suitable candidate for Sonogashira couplings to introduce alkynyl moieties. wordpress.com

Buchwald-Hartwig Amination: This powerful method forms carbon-nitrogen bonds by coupling an aryl halide with an amine. libretexts.orgnumberanalytics.comwikipedia.org The reaction uses a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. libretexts.orgrug.nl The C-Br bond of this compound is expected to be reactive under Buchwald-Hartwig conditions, allowing for the introduction of a secondary or tertiary amino group at the C2 position, which could be useful for synthesizing compounds with diverse biological activities. numberanalytics.com

Nucleophilic Aromatic Substitution (SNAr) Pathways at Fluorine and Bromine Positions

The presence of two different halogen atoms on the aromatic ring of this compound, along with activating and deactivating groups, presents a compelling case for studying the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. The relative reactivity of the fluorine and bromine atoms is governed by a combination of electronic and steric factors.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is crucial in determining the reaction rate. Electron-withdrawing groups positioned ortho and para to the leaving group stabilize the Meisenheimer complex, thereby accelerating the reaction. Conversely, electron-donating groups in these positions have a destabilizing effect.

In the case of this compound, the amino group (-NH₂) at position 4 is a strong electron-donating group, while the methyl ester group (-COOCH₃) at position 1 is an electron-withdrawing group.

Reactivity at the Fluorine Position (C5): The fluorine atom at C5 is para to the electron-donating amino group and meta to the electron-withdrawing methyl ester group. The strong activating effect of the para-amino group significantly stabilizes the Meisenheimer complex formed upon nucleophilic attack at this position. Fluorine is also a highly electronegative atom, which further enhances the electrophilicity of the carbon it is attached to and stabilizes the intermediate through its inductive effect. Generally, in activated SNAr reactions, fluoride (B91410) is a better leaving group than bromide. nih.gov

Reactivity at the Bromine Position (C2): The bromine atom at C2 is ortho to both the electron-donating amino group and the electron-withdrawing methyl ester group. While the ortho-ester group provides some activation, the ortho-amino group has a deactivating effect on this position. Steric hindrance from the adjacent methyl ester and amino groups can also impede the approach of a nucleophile to the C2 position.

Based on these electronic and steric considerations, nucleophilic aromatic substitution is predicted to occur preferentially at the fluorine-bearing C5 position over the bromine-bearing C2 position.

| Position | Substituent | Electronic Effects of Other Groups | Predicted Reactivity in SNAr |

| C5 | Fluorine | Para-amino (activating), Meta-ester (weakly activating) | High |

| C2 | Bromine | Ortho-amino (deactivating), Ortho-ester (activating) | Low |

Detailed kinetic studies on closely related polyhalogenated aromatic systems have consistently shown that the site of substitution is highly dependent on the electronic nature of the substituents and the inherent leaving group ability, which in activated systems often favors fluoride over other halogens. nih.gov

Strategies for Selective Functionalization in Poly-Halogenated Aromatic Systems

The differential reactivity of the bromine and fluorine substituents in this compound opens up avenues for the selective functionalization of the aromatic ring. Transition metal-catalyzed cross-coupling reactions are a powerful tool for achieving such selectivity.

Palladium-Catalyzed Cross-Coupling Reactions:

The selective functionalization of polyhalogenated arenes can often be achieved by leveraging the differences in the reactivity of carbon-halogen bonds towards oxidative addition to a low-valent metal catalyst, typically palladium(0). The general order of reactivity for oxidative addition is C-I > C-Br > C-Cl > C-F. This inherent difference in reactivity can be exploited to selectively functionalize the C-Br bond while leaving the C-F bond intact.

For instance, a Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organohalide, could be employed. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at the more reactive C-Br bond.

A plausible strategy for the selective arylation at the C2 position of this compound would involve the use of a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) with a suitable base (e.g., Na₂CO₃, K₂CO₃) and an arylboronic acid.

| Reaction Type | Target Position | Catalyst/Reagents | Expected Outcome |

| Suzuki-Miyaura Coupling | C2 (Bromine) | Pd(PPh₃)₄, Arylboronic acid, Base | Selective formation of a C-C bond at the C2 position |

| Buchwald-Hartwig Amination | C2 (Bromine) | Palladium catalyst, Ligand, Amine, Base | Selective formation of a C-N bond at the C2 position |

Conversely, functionalization at the less reactive C-F bond would require more forcing conditions or specialized catalytic systems designed for C-F bond activation. It is also possible that after the initial functionalization at the C-Br bond, the electronic properties of the molecule are altered, which could then allow for subsequent reactions at the C-F position under different conditions.

Chemical Modifications of the Methyl Ester Group

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-amino-2-bromo-5-fluorobenzoic acid. This transformation is typically achieved through saponification, which involves heating the ester with a strong base, followed by acidification.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion from the base attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion as a leaving group and forming the carboxylate salt. A subsequent acidification step protonates the carboxylate to yield the final carboxylic acid.

A typical laboratory procedure for the saponification of a methyl benzoate derivative involves dissolving the ester in a mixture of an alcohol (such as methanol or ethanol) and an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). operachem.com The mixture is then heated under reflux for several hours to ensure complete reaction. operachem.com After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the carboxylic acid, which can then be isolated by filtration.

| Starting Material | Reagents | Product |

| This compound | 1. NaOH or KOH, H₂O/MeOH, Reflux2. HCl (aq) | 4-amino-2-bromo-5-fluorobenzoic acid |

Studies on the hydrolysis of sterically hindered and substituted methyl benzoates have shown that the reaction can be driven to completion under basic conditions, even with the presence of various functional groups on the aromatic ring. rsc.orgpsu.edu

Reduction to Alcohol Derivatives

The methyl ester group of this compound can be reduced to a primary alcohol, (4-amino-2-bromo-5-fluorophenyl)methanol. This transformation is typically accomplished using a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters.

The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the carbonyl carbon of the ester. This is followed by the elimination of the methoxide group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to an alkoxide. The final alcohol is obtained after a work-up step with water or dilute acid to protonate the alkoxide.

A potential challenge in the reduction of halogenated aromatic compounds with LiAlH₄ is the possibility of reductive dehalogenation (replacement of the halogen with hydrogen). However, the C-F bond is generally resistant to reduction by LiAlH₄. While C-Br bonds can be reduced under more forcing conditions, the reduction of the ester group is typically much faster, allowing for the chemoselective reduction of the ester in the presence of the bromo and fluoro substituents under controlled conditions (e.g., low temperature).

A typical procedure would involve the slow addition of a solution of this compound in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to a suspension of LiAlH₄ in the same solvent, often at reduced temperatures (e.g., 0 °C) to control the reaction. After the reaction is complete, a careful work-up procedure is required to quench the excess LiAlH₄ and hydrolyze the resulting aluminum salts.

| Starting Material | Reagents | Product | Potential Side Product |

| This compound | 1. LiAlH₄, THF2. H₂O/H⁺ work-up | (4-amino-2-bromo-5-fluorophenyl)methanol | (4-amino-5-fluorophenyl)methanol (from debromination) |

Applications As a Versatile Chemical Building Block in Advanced Organic Synthesis

Construction of Complex Organic Scaffolds

The compound's structure is particularly well-suited for the synthesis of intricate molecular frameworks, including polysubstituted aromatic and heteroaromatic systems.

Methyl 4-amino-2-bromo-5-fluorobenzoate serves as a key starting material for the synthesis of a variety of polysubstituted aromatic and heteroaromatic compounds. The bromine atom is a particularly useful handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide array of substituents to the aromatic ring.

For instance, the bromo- and fluoro-substituted aminobenzoate core can be elaborated into more complex structures like thieno[2,3-d]pyrimidines and benzothiazines, which are important scaffolds in medicinal chemistry. The amino group can act as a nucleophile or be transformed into other functional groups, further expanding the synthetic possibilities. The fluorine atom, in addition to its electronic effects, can enhance the biological activity and pharmacokinetic properties of the target molecules.

| Reaction Type | Reagent/Catalyst | Bond Formed | Potential Product Scaffold |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | C-C | Biphenyl derivatives |

| Heck Coupling | Alkene, Pd catalyst | C-C | Substituted styrenes |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | C-N | Di- and tri-arylamines |

| Cyclization Reactions | Various | C-N, C-S, etc. | Heterocyclic systems |

While specific examples involving this compound in multi-component reactions (MCRs) are not extensively documented in publicly available literature, its structural features make it a prime candidate for such transformations. MCRs, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for generating molecular diversity. The amino and bromo functionalities on the molecule could potentially participate in various MCRs to rapidly assemble complex structures.

Precursor for Research Intermediates and Libraries

The versatility of this compound makes it an excellent starting point for the synthesis of novel research intermediates and for the construction of libraries of small molecules for academic and industrial research.

The generation of small-molecule libraries is a cornerstone of modern drug discovery and chemical biology. While direct documented evidence of the use of this compound in large-scale library synthesis is limited, its characteristics align perfectly with the requirements for a versatile scaffold in combinatorial chemistry. The ability to perform diverse chemical transformations at its various functional groups allows for the systematic generation of a large number of structurally related compounds. By varying the reactants in cross-coupling reactions at the bromine position and by derivatizing the amino group, a vast chemical space can be explored.

As a readily available and highly functionalized building block, this compound plays a crucial role in enabling the synthesis of a wide range of advanced organic molecules. Its utility is not limited to a single class of compounds but extends to various molecular architectures that are of interest in materials science, agrochemicals, and pharmaceuticals. The strategic combination of its functional groups provides synthetic chemists with a powerful tool to design and construct novel molecules with tailored properties.

Computational and Theoretical Chemistry of Methyl 4 Amino 2 Bromo 5 Fluorobenzoate

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Methyl 4-amino-2-bromo-5-fluorobenzoate at the atomic level. These calculations provide a detailed picture of the molecule's electronic structure and geometry.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation, known as the optimized geometry. These calculations typically involve sophisticated basis sets to accurately describe the electron orbitals.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data based on DFT calculations of similar compounds)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-N Bond Length | ~1.40 Å |

| C=O Bond Length | ~1.22 Å |

| C-O Bond Length | ~1.35 Å |

| C-C Bond Length (ring) | ~1.39 - 1.41 Å |

| C-N-H Bond Angle | ~120° |

| C-C-Br Bond Angle | ~120° |

| C-C-F Bond Angle | ~120° |

Note: These values are illustrative and based on typical DFT calculation results for analogous molecules.

The electronic structure of a molecule is key to its reactivity. Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about how a molecule will interact with other species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene (B151609) ring, while the LUMO is likely to be distributed over the carbonyl group of the ester and the electron-withdrawing halogen atoms. The presence of both electron-donating and electron-withdrawing groups on the same ring modulates the HOMO-LUMO gap, influencing the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value |

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

| Dipole Moment | ~ 2.5 D |

Note: These values are illustrative and based on typical DFT calculation results for analogous molecules.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational modeling is an invaluable tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often inaccessible through experimental methods alone.

Understanding the mechanism of a chemical reaction requires the identification and characterization of transition states, which are the highest energy points along the reaction pathway. Transition state analysis provides crucial information about the activation energy of a reaction, which in turn determines the reaction rate.

For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, computational methods can be used to model the entire reaction coordinate. This includes the oxidative addition of the aryl halide to the palladium catalyst, transmetalation, and reductive elimination to form the final product. DFT calculations can pinpoint the geometry and energy of the transition state for each of these elementary steps, offering a detailed understanding of the reaction's kinetics and thermodynamics. These computational studies reveal that the nature and position of substituents on the aromatic ring can significantly influence the energy barriers of these steps.

The bromo and fluoro substituents on the benzene ring of this compound play a critical role in its reactivity in cross-coupling reactions. Computational studies on similar systems have shown that the electronic effects of these halogens can influence the regioselectivity and efficiency of such reactions. nih.gov

The bromine atom is typically the site of oxidative addition in palladium-catalyzed reactions due to the weaker C-Br bond compared to the C-F bond. Computational models can quantify this difference in bond dissociation energies. Furthermore, the electron-withdrawing nature of the fluorine atom can affect the electron density at the carbon atom bonded to bromine, thereby influencing the rate of oxidative addition. The amino group, being electron-donating, also modulates the electronic properties of the ring and can impact the stability of reaction intermediates. DFT studies can map the electron density distribution and electrostatic potential of the molecule, providing a rationale for the observed reactivity patterns in cross-coupling reactions. nih.gov

In Silico Approaches to Molecular Interactions and Recognition

In silico methods are computational techniques used to study the interactions between molecules. These approaches are particularly useful in fields such as drug discovery and materials science for predicting how a molecule will bind to a biological target or self-assemble.

For this compound, molecular docking simulations could be employed to predict its binding affinity and mode of interaction with various protein targets. These simulations involve placing the molecule into the binding site of a protein and calculating the free energy of binding. The results can provide insights into the potential biological activity of the compound.

Furthermore, the study of intermolecular interactions through computational methods can help in understanding the crystal packing of the molecule and its solid-state properties. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the fluorine atom can act as hydrogen bond acceptors, leading to specific intermolecular interactions that dictate the crystal lattice structure.

Molecular Docking for Ligand-Receptor Binding Affinity Prediction in Biological Systems

Molecular docking is a computational technique pivotal in drug design for predicting the preferred orientation of a ligand when bound to a receptor, thereby estimating the strength of their interaction. dergipark.org.tr This method is instrumental in screening virtual libraries of compounds against a specific biological target to identify potential drug candidates.

While direct molecular docking studies on this compound are not extensively detailed in the available literature, the methodology can be understood from studies on closely related analogs. For instance, computational analysis of Methyl 4-bromo-2-fluorobenzoate (MBF), a similar halogenated benzoate (B1203000), involved docking against a fungal protein (PDB ID: 4FPR) to investigate its potential antifungal activity. dergipark.org.tr Such studies utilize software like Autodock to simulate the ligand-protein interaction. dergipark.org.trdergipark.org.tr The analysis typically focuses on identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the receptor's active site. nih.gov For example, the docking of MBF with the fungal protein receptor revealed hydrogen bond interactions, which are crucial for the stability of the ligand-receptor complex. dergipark.org.tr

In a typical docking study, the binding affinity is calculated and expressed as a docking score. These simulations can reveal that specific functional groups, such as the carbonyl group in benzoate derivatives, act as key hydrogen bonding sites. dergipark.org.tr The insights gained from docking analogs are foundational for predicting how this compound might interact with various biological targets, such as voltage-gated sodium channels, a common target for benzocaine (B179285) and its derivatives. nih.gov

Table 1: Example Molecular Docking Interaction Data for a Benzocaine Analog This table is illustrative of typical data obtained from molecular docking studies on related compounds.

| Parameter | Description | Finding for Analog (MBF) |

| Protein Target | Fungal Protein | 4FPR dergipark.org.tr |

| Docking Software | Computational Tool | Autodock 4.2.6 researchgate.net |

| Key Interaction | Primary Bonding Type | Hydrogen Bonding dergipark.org.tr |

| Interacting Group | Ligand Functional Group | Carbonyl Group dergipark.org.tr |

Conformational Analysis and Prediction of Molecular Orientations

Conformational analysis is the study of the spatial arrangement of atoms in a molecule and the energy associated with different arrangements. Predicting the most stable conformation of a molecule is critical, as its three-dimensional shape dictates how it fits into a receptor's binding site. nih.gov For benzocaine analogs, the molecular orientation within the binding cavity of a receptor, such as a sodium channel, is a key determinant of its anesthetic activity. nih.gov

Computational methods are used to model the various possible conformations and identify the one with the lowest energy, which is generally the most stable and abundant form. Studies on related benzoate derivatives, like Methyl 2-amino-5-bromobenzoate, have shown that the molecular conformation is often stabilized by intramolecular hydrogen bonds. researchgate.net For instance, an N—H⋯O hydrogen bond can create a stable ring structure within the molecule. researchgate.net The dihedral angle between the aromatic ring and the methyl ester side chain is another important parameter determined through these analyses. researchgate.net

The specific substitutions on the benzene ring of this compound—particularly the bulky bromine atom adjacent to the ester group and the fluorine atom—will significantly influence its preferred conformation and, consequently, its ability to orient itself effectively within a biological target's binding pocket.

Table 2: Conformational Parameters from Analysis of Related Benzoate Compounds This table presents typical conformational data derived from computational studies on analogous molecules.

| Parameter | Definition | Example Value (Methyl 2-amino-5-bromobenzoate) |

| Dihedral Angle | Angle between the aromatic ring and the methyl acetate (B1210297) side chain. | 5.73 (12)° researchgate.net |

| Stabilizing Interaction | Intramolecular bond that stabilizes the conformation. | N—H⋯O hydrogen bond researchgate.net |

| Resulting Structure | Ring formed by intramolecular bonding. | S(6) ring researchgate.net |

Theoretical Frameworks for Structure-Activity Relationship (SAR) Methodologies

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Theoretical frameworks within computational chemistry provide a powerful means to establish these relationships by calculating various molecular properties and quantum chemical parameters. researchgate.net

For derivatives of 4-aminobenzoate, like this compound, these methodologies can elucidate how modifications to the chemical structure affect its function. researchgate.net Computational studies on the analog Methyl 4-bromo-2-fluorobenzoate (MBF) provide a clear example of the application of these theoretical frameworks. dergipark.org.trresearchgate.net Key analyses include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap, are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests the molecule is more reactive. For MBF, the calculated HOMO and LUMO energy values were -6.509 eV and -4.305 eV, respectively, which is comparable to other biologically active molecules. dergipark.org.trdergipark.org.tr

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on a molecule's surface, predicting sites for electrophilic and nucleophilic attack. researchgate.net Red regions indicate negative potential (prone to electrophilic attack), while blue regions show positive potential. In MBF, the area around the carbonyl group was identified as a potential electrophilic site, indicating its high bioactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular bonding and stabilization energies. For MBF, NBO analysis confirmed the presence of a C-H…O hydrogen bond and calculated a stabilization energy of 3.63 kcal/mol. dergipark.org.trdergipark.org.tr

These theoretical calculations help build robust SAR models, allowing researchers to predict the biological activity of novel compounds like this compound based on its distinct electronic and structural features.

Table 3: Quantum Chemical Parameters for SAR Analysis of an Analog Compound (MBF) This table summarizes key theoretical data used in SAR methodologies, based on the analysis of Methyl 4-bromo-2-fluorobenzoate.

| Theoretical Parameter | Description | Calculated Value for Analog (MBF) | Reference |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.509 eV | dergipark.org.trdergipark.org.tr |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -4.305 eV | dergipark.org.trdergipark.org.tr |

| NBO Stabilization Energy | Energy of intramolecular C-H…O interaction | 3.63 kcal/mol | dergipark.org.trdergipark.org.tr |

| MEP Surface Range | Range of electron density on the molecular surface | -5.552e to +5.552e | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

¹H and ¹³C NMR are fundamental techniques that map the hydrogen and carbon frameworks of a molecule, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region would feature two protons on the benzene ring. Their chemical shifts (δ) would be influenced by the electronic effects of the surrounding substituents: the electron-donating amino group (-NH₂) and the electron-withdrawing bromo (-Br), fluoro (-F), and methyl ester (-COOCH₃) groups. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling with the adjacent fluorine atom and with each other, would be critical in assigning their specific positions on the ring. The methyl group of the ester would appear as a sharp singlet, typically in the 3.8-4.0 ppm range.

The ¹³C NMR spectrum would complement this information by detecting all eight carbon atoms in the molecule. The carbonyl carbon of the ester would have a characteristic chemical shift around 160-170 ppm. The six aromatic carbons would appear at distinct positions in the 100-160 ppm range, with their exact shifts determined by the attached substituents and their positions relative to the fluorine atom, which induces significant C-F coupling constants. The methyl carbon signal would be found in the upfield region, typically around 50-55 ppm.

| Expected ¹H NMR Data for this compound | |

| Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic CH | ~7.0 - 8.0 |

| Aromatic CH | ~6.5 - 7.5 |

| Amino (NH₂) | Broad signal, variable |

| Methyl (CH₃) | ~3.9 |

| Expected ¹³C NMR Data for this compound | |

| Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165 |

| Aromatic C-NH₂ | ~145-150 (with C-F coupling) |

| Aromatic C-F | ~155-160 (large C-F coupling) |

| Aromatic C-Br | ~110-115 |

| Aromatic C-COOCH₃ | ~120-125 |

| Aromatic CH | ~115-125 (with C-F coupling) |

| Aromatic CH | ~110-120 (with C-F coupling) |

| Methyl (CH₃) | ~52 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to detect. The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, making it very sensitive to subtle changes in the electronic environment.

For this compound, the ¹⁹F NMR spectrum would display a single signal corresponding to the one fluorine atom on the aromatic ring. The precise chemical shift of this signal provides confirmation of the fluorine's chemical environment. Furthermore, this signal would exhibit coupling to the adjacent aromatic protons, providing valuable data to confirm the substitution pattern on the ring.

Advanced NMR Techniques (e.g., 2D NMR) for Connectivities and Stereochemical Information

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the proton-proton networks within the molecule. For this compound, it would confirm the relationship between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry Techniques for Precise Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a high-precision technique that can measure the mass of a molecule to several decimal places. This accuracy allows for the unambiguous determination of the molecular formula from the exact mass. For this compound (C₈H₇BrFNO₂), the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, separated by two mass units. HRMS analysis would confirm that the measured isotopic masses match the calculated theoretical values, providing definitive proof of the elemental composition.

| **Expected HRMS Data for this compound (C₈H₇BrFNO₂) ** | |

| Ion | Calculated m/z |

| [M+H]⁺ (for ⁷⁹Br) | 247.9771 |

| [M+H]⁺ (for ⁸¹Br) | 249.9751 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Purity Assessment

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hybrid technique is exceptionally useful for analyzing complex mixtures, monitoring the progress of a chemical reaction, and assessing the purity of the final product. In the synthesis of this compound, LC-MS could be used to track the consumption of starting materials and the formation of the desired product in real-time. After synthesis and purification, LC-MS serves as a quality control tool, providing a chromatogram that indicates the purity of the sample, while the mass spectrum confirms the identity of the main peak as the target compound.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. The resulting spectrum is a unique fingerprint, highly specific to the compound's structure.

The primary amino (-NH₂) group is expected to show two distinct stretching vibrations, one symmetric and one asymmetric, typically in the 3300-3500 cm⁻¹ region. For instance, the related 2-amino-4-bromo-5-fluorobenzoic acid exhibits N-H stretching bands at 3494 cm⁻¹ and 3351 cm⁻¹ blogspot.com. The carbonyl (C=O) of the methyl ester group is a strong IR absorber and is anticipated to produce a sharp, intense peak in the range of 1720-1740 cm⁻¹, a characteristic region for esters of aromatic acids. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, with the corresponding C=C stretching vibrations of the benzene ring appearing in the 1450-1600 cm⁻¹ region.

The presence of halogen substituents also gives rise to characteristic absorptions. The C-F bond typically produces a strong absorption in the 1000-1400 cm⁻¹ range, while the C-Br stretching vibration is found at lower wavenumbers, generally between 500-650 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Ester Carbonyl (C=O) | Stretch | 1720 - 1740 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-O (Ester) | Stretch | 1100 - 1300 | Strong |

| C-F | Stretch | 1000 - 1400 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in polarizability. This makes Raman particularly useful for analyzing non-polar bonds and symmetric vibrations.

Detailed spectral analysis has been performed on structurally similar molecules, such as 2-amino-5-fluorobenzoic acid and its halogenated analogs nih.gov. For this compound, the aromatic ring vibrations are expected to produce strong signals in the Raman spectrum. The symmetric "ring breathing" mode, which involves the expansion and contraction of the entire benzene ring, is a classic strong Raman band typically observed near 1000 cm⁻¹. Other C=C stretching modes within the ring would also be prominent.

While the C=O stretch is visible in Raman, it is often less intense than in the IR spectrum. Conversely, the C-Br and C-F bonds can be observed, though their signals may be weak. The study of isomers like Methyl 2-amino-5-bromobenzoate has confirmed the utility of FT-Raman spectroscopy for identifying functional groups and analyzing vibrational frequencies in this class of compounds researchgate.net.

Table 2: Expected Raman Shifts for Key Functional Groups in this compound

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Weak-Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Strong |

| Ester Carbonyl (C=O) | Stretch | 1720 - 1740 | Weak-Medium |

| Aromatic C=C | Ring Stretch | 1550 - 1620 | Strong |

| Aromatic Ring | Ring Breathing | ~1000 | Strong |

| C-F | Stretch | 1000 - 1400 | Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's conformation and packing in the solid state.

To date, the specific crystal structure of this compound has not been reported in the crystallographic databases. However, a detailed structural analysis of its isomer, Methyl 2-amino-5-bromobenzoate, provides significant insight into the expected structural features nih.gov.

In the study of Methyl 2-amino-5-bromobenzoate, single-crystal X-ray diffraction revealed a monoclinic crystal system with the space group P2₁/c. A key finding was the presence of an intramolecular N—H···O hydrogen bond between one of the amino hydrogens and the carbonyl oxygen of the ester group. This interaction forms a stable six-membered ring (an S(6) graph-set motif), which significantly influences the molecule's conformation, holding the ester group nearly coplanar with the aromatic ring (dihedral angle of 5.73°) nih.gov. In the crystal lattice, molecules were further linked by intermolecular N—H···O hydrogen bonds, creating zigzag chains nih.gov.

It is highly probable that this compound would exhibit similar intramolecular hydrogen bonding and intermolecular packing motifs, driven by the same amino and ester functional groups. The precise lattice parameters and molecular conformation would, of course, be unique to its specific substitution pattern.

Table 3: Crystallographic Data for the Related Isomer, Methyl 2-amino-5-bromobenzoate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈BrNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9852 (2) |

| b (Å) | 9.1078 (5) |

| c (Å) | 12.1409 (7) |

| β (°) | 95.238 (3) |

| Volume (ų) | 438.83 (4) |

| Z (molecules/unit cell) | 2 |

The acquisition of high-quality single crystals suitable for X-ray diffraction is often a significant challenge in pharmaceutical research engineering.org.cnnih.gov. The primary goal is to grow a single, defect-free crystal of adequate size (typically > 0.1 mm in all dimensions). Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling crystallization. For a compound like this compound, screening various solvents or solvent mixtures is a critical first step to find conditions that promote slow, ordered crystal growth rather than rapid precipitation or formation of an amorphous solid researchgate.net. The successful growth of good quality single crystals of the isomer Methyl 2-amino-5-bromobenzoate was achieved using a slow evaporation solution growth technique, demonstrating a viable path for this class of molecules researchgate.net.

A potential challenge is polymorphism, where a compound can crystallize into multiple different crystal forms, each with distinct physical properties. Identifying and controlling the desired polymorph is crucial.

During data analysis, the presence of the heavy bromine atom is a mixed blessing. It facilitates the solution of the phase problem, which is a key step in determining the electron density map. However, it also strongly absorbs X-rays, necessitating an absorption correction during data processing to ensure the accuracy of the final structural model.

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures nih.gov. It is indispensable for assessing the purity of synthesized compounds, isolating them from reaction byproducts, and preparing high-purity samples for further analysis.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds like this compound. A typical approach would involve reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. An acidic modifier like trifluoroacetic acid (TFA) is often added to the mobile phase to ensure sharp, symmetrical peaks by protonating any basic sites on the analyte and residual silanol groups on the stationary phase chromforum.org. The compound's purity is determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram, often detected by UV absorbance. For separating halogenated aromatic isomers, specialized columns like pentafluorophenyl (PFP) phases can offer different selectivity based on dipole-dipole and π-π interactions chromforum.org.

Gas Chromatography (GC), coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), could also be used if the compound is sufficiently volatile and thermally stable. For isolation and purification on a larger scale, column chromatography using silica gel as the stationary phase is the standard method. A solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate) would be chosen based on preliminary analysis by Thin-Layer Chromatography (TLC) to separate the desired product from impurities.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-4-bromo-5-fluorobenzoic acid |

| 2-amino-5-fluorobenzoic acid |

| Methyl 2-amino-5-bromobenzoate |

| Acetonitrile |

| Trifluoroacetic acid (TFA) |

| Hexane |

Future Research Directions and Emerging Trends for Methyl 4 Amino 2 Bromo 5 Fluorobenzoate

Development of Novel and Sustainable Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green and sustainable chemistry. For a molecule like Methyl 4-amino-2-bromo-5-fluorobenzoate, which is a valuable building block, the development of eco-friendly synthetic routes is a paramount research objective. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research will likely focus on several key areas to address these limitations.

One promising avenue is the exploration of biocatalytic methods . The use of enzymes to perform specific chemical transformations offers numerous advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. irjmets.com Research into engineered enzymes could lead to the direct and regioselective halogenation and amination of benzoate (B1203000) precursors, potentially starting from renewable feedstocks. irjmets.com The biosynthesis of aminobenzoic acid derivatives from simple carbon sources like glucose has already been demonstrated for related compounds, suggesting that a bio-based production route for this functionalized benzoate is a feasible long-term goal. irjmets.compowtech-technopharm.com

Another area of intense research will be the development of greener chemical synthesis protocols . This could involve the use of more environmentally benign solvents, such as ionic liquids, or even solvent-free reaction conditions. ontosight.ai The application of catalytic systems that can be easily recovered and reused will also be a key focus. For instance, the development of heterogeneous catalysts for the key synthetic steps would simplify purification processes and reduce waste generation.

The principles of atom economy will also drive the innovation of new synthetic pathways. This could involve the development of novel C-H activation strategies to introduce the required functional groups onto a simpler benzene (B151609) precursor, avoiding the need for pre-functionalized starting materials. uc.pt

| Potential Sustainable Synthetic Approach | Key Advantages | Research Focus |

| Biocatalysis | High selectivity, mild conditions, renewable feedstocks. irjmets.com | Enzyme engineering for regioselective halogenation and amination. |

| Green Chemistry Protocols | Reduced waste, safer processes, recyclability. ontosight.ai | Use of ionic liquids, solvent-free reactions, heterogeneous catalysis. |

| C-H Activation Strategies | High atom economy, use of simpler precursors. uc.pt | Development of selective catalysts for direct functionalization. |

Exploration of Unconventional Reactivity Patterns and Catalysis

The rich functionality of this compound provides a fertile ground for the exploration of novel and unconventional reactivity patterns. The interplay between the electron-donating amino group and the electron-withdrawing halogen atoms creates a unique electronic landscape on the aromatic ring, which could be exploited to achieve unprecedented chemical transformations.

Future research will likely delve into palladium-catalyzed cross-coupling reactions at the C-Br bond. While this is a well-established area of chemistry, the specific substitution pattern of this molecule could lead to unique reactivity and selectivity. nih.gov The development of new catalyst systems that can operate under milder conditions and with a broader substrate scope will be a key trend. nih.gov Furthermore, the potential for sequential or site-selective cross-coupling reactions, targeting both the C-Br and potentially a C-H bond, could open up new avenues for the synthesis of highly complex molecules.

The field of photocatalysis also presents exciting opportunities. beilstein-journals.org Visible-light-mediated reactions could enable the functionalization of this molecule under exceptionally mild conditions. uc.pt For instance, photocatalytic methods could be developed for C-H functionalization, allowing for the introduction of new substituents at specific positions on the aromatic ring, guided by the existing functional groups. mdpi.combldpharm.com

The exploration of the reactivity of the fluorine substituent is another area of interest. While typically considered a stable substituent, under specific conditions, it could participate in nucleophilic aromatic substitution reactions, providing a route to further functionalization.

| Reactivity Pattern | Potential Application | Emerging Trend |

| Palladium-Catalyzed Cross-Coupling | Synthesis of complex organic molecules, pharmaceuticals, and materials. | Development of highly active and selective catalysts for mild reaction conditions. nih.gov |

| Photocatalysis | C-H functionalization, introduction of novel functional groups. mdpi.com | Use of visible light to drive reactions under sustainable conditions. uc.pt |

| Nucleophilic Aromatic Substitution | Further derivatization of the aromatic ring. | Exploring the reactivity of the C-F bond under specific catalytic conditions. |

Integration with Automated and Flow Chemistry Platforms for High-Throughput Research

The integration of chemical synthesis with automated and flow chemistry platforms is revolutionizing the way chemical research is conducted. rsc.orgyoutube.com For a versatile building block like this compound, these technologies offer the potential to rapidly explore its synthetic utility and discover new applications.

Automated synthesis platforms , often incorporating robotics, can be used to perform a large number of reactions in parallel, allowing for the rapid screening of reaction conditions, catalysts, and substrates. irjmets.comrsc.orgyoutube.com This high-throughput approach can significantly accelerate the discovery of new reactions and the optimization of existing ones. rsc.orgnih.govsigmaaldrich.com For example, an automated system could be used to screen a library of coupling partners in a palladium-catalyzed reaction with this compound, quickly identifying the most effective combinations.

Flow chemistry , where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including improved reaction control, enhanced safety, and easier scalability. uc.ptacs.orgmdpi.com For reactions involving this compound, flow chemistry could enable the use of reaction conditions that are difficult to achieve in a traditional batch reactor, such as high temperatures and pressures. This could lead to the discovery of new reactivity and the development of more efficient synthetic processes. mdpi.com

The combination of automation and flow chemistry with machine learning algorithms represents a particularly exciting frontier. acs.orgnih.gov These systems can autonomously design and execute experiments, analyze the results, and then use that information to plan the next set of experiments, leading to a rapid and efficient exploration of the chemical space. chemistryworld.com

| Technology Platform | Key Benefits for Research | Future Direction |

| Automated Synthesis | High-throughput screening of reactions and conditions. youtube.comrsc.org | Integration with artificial intelligence for autonomous experimentation. rsc.orgchemistryworld.com |

| Flow Chemistry | Enhanced reaction control, safety, and scalability. acs.orgmdpi.com | Exploration of novel reaction conditions and discovery of new reactivity. nih.gov |

| Machine Learning Integration | Autonomous optimization of synthetic routes and reaction parameters. acs.org | Predictive modeling of reaction outcomes and design of novel synthetic pathways. |

Advanced Computational Studies for Predictive Chemical Design and Materials Science Applications